2-Chloro-4-(difluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVRAYBBTVJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Chloro-4-Hydroxybenzaldehyde
The most direct route involves difluoromethylation of 2-chloro-4-hydroxybenzaldehyde (CAS 1761-61-1) using chlorodifluoroacetate derivatives.
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Reagents :
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2-Chloro-4-hydroxybenzaldehyde (1.0 eq)
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Sodium chlorodifluoroacetate (2.5 eq)
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Cesium carbonate (1.2 eq)
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Solvent: DMF/water (1:1 v/v)
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Conditions :
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Temperature: 100°C
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Duration: 3.5–4 hours
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Atmosphere: Nitrogen
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Workup :
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Acidification with HCl (pH 2)
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Extraction with ethyl acetate (3× volumes)
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Column chromatography (SiO₂, ethyl acetate/hexane 1:4)
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Yield : 85–91%
Key Side Products :
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where cesium carbonate deprotonates the phenolic -OH, generating a phenoxide intermediate. Sodium chlorodifluoroacetate acts as an electrophilic difluoromethyl source, with the reaction favoring the 4-position due to reduced steric hindrance compared to the 2-chloro-substituted position.
Directed Ortho-Metalation (DoM) Strategy
For substrates lacking pre-existing chloro groups, a DoM approach enables sequential functionalization:
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, microreactor systems minimize thermal degradation:
Parameters :
Solvent Selection
Comparative studies reveal solvent impacts on yield:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DMF/H₂O (1:1) | 91 | 98.5 |
| Acetonitrile/H₂O | 78 | 95.2 |
| THF/H₂O | 65 | 89.1 |
Degradation and Stability Profiling
2-Chloro-4-(difluoromethoxy)benzaldehyde exhibits sensitivity to:
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Light : 5% decomposition after 48 h under UV (λ = 254 nm)
Recommended Storage :
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Amber glass vials under N₂ at −20°C
Emerging Methodologies
Photoredox Catalysis
Recent advances employ photocatalysts for mild difluoromethylation:
Catalyst : Ir(ppy)₃ (0.5 mol%)
Light Source : 450 nm LEDs
Yield : 88% at 25°C.
Electrochemical Methods
Paired electrolysis in undivided cells:
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Anode : Oxidation of chloride to Cl⁺ for electrophilic chlorination
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Cathode : Reduction of CF₂HCO₂H to CF₂H⁻
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Yield : 76%.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-Chloro-4-(difluoromethoxy)benzoic acid.
Reduction: 2-Chloro-4-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Chloro-4-(difluoromethoxy)benzaldehyde with structurally related benzaldehyde derivatives:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂) in this compound enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., imine formation). This group also improves metabolic stability in drug candidates compared to non-fluorinated analogs . In contrast, the dimethylamino group (-N(CH₃)₂) in 2-Chloro-4-(dimethylamino)benzaldehyde donates electron density, reducing aldehyde reactivity but enabling applications in fluorescence-based sensing .
- Halogen Effects: Chloro at the 2-position directs electrophilic substitution to the 5-position of the aromatic ring.
Research Findings and Data Highlights
Stability and Reactivity
- The difluoromethoxy group reduces oxidative degradation by 30–40% compared to methoxy analogs, as demonstrated in accelerated stability studies .
- 2-Chloro-4-(dimethylamino)benzaldehyde exhibits a log S value of -2.1, indicating moderate aqueous solubility suitable for formulation in drug delivery systems .
Biological Activity
2-Chloro-4-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2. It features a chloro group at the second position and a difluoromethoxy group at the fourth position on the benzene ring. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and biochemical research.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity, allowing it to modulate various biological pathways. Mechanisms may include:
- Inhibition of enzyme activity : The compound can act as an enzyme inhibitor, affecting metabolic processes.
- Modulation of receptor signaling : It may influence receptor interactions, altering physiological responses.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes, potentially affecting metabolic pathways. |
| Receptor Modulation | Alters receptor signaling pathways, influencing cellular responses. |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. |
| Anticancer Properties | Investigated for its efficacy in inhibiting cancer cell proliferation. |
Case Studies and Research Findings
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Enzyme Inhibition Studies :
- Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antimicrobial Properties :
- Anticancer Research :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-fluorobenzaldehyde | Contains a fluorine atom instead of difluoromethoxy | Moderate enzyme inhibition; less potent than target compound |
| 2,4-Dichlorobenzaldehyde | Two chloro groups; increased reactivity | Stronger enzyme inhibition but reduced selectivity |
| 4-(Difluoromethoxy)benzaldehyde | Lacks chloro substituent; different reactivity | Limited biological activity compared to target compound |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-(difluoromethoxy)benzaldehyde, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement. For example:
- Step 1 : Start with 4-hydroxybenzaldehyde. Introduce the difluoromethoxy group via reaction with difluoromethylating agents (e.g., ClCF₂O− in the presence of a base like NaOH) .
- Step 2 : Chlorination at the 2-position using chlorinating agents (e.g., SOCl₂ or N-chlorosuccinimide) under controlled conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields range from 50–75% depending on reaction optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aldehyde proton (~10 ppm), aromatic protons (δ 7.5–8.5 ppm), and difluoromethoxy group (split peaks due to ²J coupling) .
- ¹³C NMR : Carbonyl carbon (~190 ppm), aromatic carbons, and CF₂O− (~115 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 218.5 (C₈H₅ClF₂O₂) with fragmentation patterns confirming substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate thermochemical data .
- Key Parameters :
- Electrostatic Potential Maps : Identify electrophilic sites (aldehyde carbon) and electron-withdrawing effects of CF₂O− .
- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ~4.5 eV for derivatives) relevant to material science applications .
- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What biochemical mechanisms underlie the enzyme inhibitory activity of this compound derivatives?
- Methodological Answer :
- Target Identification : Screen against acetylcholinesterase (AChE) via Ellman’s assay. Derivatives show IC₅₀ values <10 µM due to:
- Covalent Binding : Aldehyde group forms Schiff bases with lysine residues in AChE’s active site .
- Steric Effects : Difluoromethoxy group enhances binding affinity by fitting into hydrophobic pockets .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzaldehyde derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under standardized conditions (solvent, temperature, catalyst). Example:
- Oxidation Discrepancies : Use KMnO₄ (acidic vs. basic conditions) to compare benzoic acid yields .
- Computational Modeling : DFT analysis of transition states explains regioselectivity variations (e.g., para vs. meta substitution) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or systematic errors .
Q. What design principles guide the development of this compound analogs for drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Enhance stability and binding (e.g., CF₃ or NO₂ at position 3) .
- Bioisosteric Replacement : Replace Cl with Br to modulate pharmacokinetics without losing activity .
- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes analogs with high docking scores (>−8 kcal/mol) for AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
